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This technical guide provides a comprehensive overview of the current understanding of the
cellular targets of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator with
potent anti-inflammatory and pro-resolution properties. While the precise receptor for 17(R)-
RvD4 has yet to be definitively identified, this document summarizes the key findings related to
its biological functions, explores potential candidate receptors based on the activity of
structurally similar resolvins, and provides detailed experimental protocols for its further
investigation.

Introduction to 17(R)-Resolvin D4

17(R)-Resolvin D4 is the 17(R)-epimer of Resolvin D4, belonging to the D-series resolvins, a
class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid
docosahexaenoic acid (DHA).[1] Its biosynthesis is notably triggered by aspirin, which
acetylates the cyclooxygenase-2 (COX-2) enzyme, leading to the formation of a 17(R)-
hydroperoxy intermediate from DHA.[2] This aspirin-triggered pathway underscores its potential
as a key mediator in the therapeutic actions of aspirin.

Functionally, 17(R)-RvD4, like its 17(S) counterpart, exhibits potent pro-resolving activities.
These include the regulation of neutrophil trafficking to sites of inflammation and the
enhancement of phagocytosis and efferocytosis (the clearance of apoptotic cells) by
macrophages and fibroblasts.[2] For instance, Resolvin D4 has been shown to boost the
phagocytic capabilities of human macrophages and dermal fibroblasts at concentrations as low
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as 1 nM.[2] Despite its recognized biological importance, the specific cell surface receptors that
mediate the effects of 17(R)-RvD4 remain an active area of investigation.

Candidate Cellular Targets

While a dedicated receptor for 17(R)-RvD4 has not been identified, studies on other D-series
resolvins, particularly those with a 17(R) configuration, provide strong candidates for its cellular
targets. The primary candidates are G protein-coupled receptors (GPCRSs), which are known to
mediate the actions of many SPMs.

o GPR32: This orphan receptor has been identified as a target for Resolvin D1 (RvD1) and its
aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1).[3] Given the structural similarity,
GPR32 is a plausible candidate for mediating the actions of 17(R)-RvD4.

o ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A4 receptor
(ALX/FPR2), is another receptor for RvD1 and AT-RvD1.[4] Computational studies suggest
that the 17(R) configuration of AT-RvD1 influences its interaction with key residues within this
receptor.[5]

o GPR18: This receptor is the target for Resolvin D2 (RvD2). Notably, the 17(R) epimer, 17(R)-
RvD2, is a potent agonist for GPR18, suggesting that this receptor may also recognize other
17(R)-configured D-series resolvins.[6]

Quantitative Data on Resolvin-Receptor Interactions

To date, there is no published quantitative binding data for the interaction of 17(R)-Resolvin D4
with a specific cellular receptor. However, data from related D-series resolvins can provide a
valuable reference for future studies.
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Signaling Pathways

The signaling cascade initiated by 17(R)-RvD4 is thought to be mediated by a Gs-coupled
GPCR. This is inferred from studies on RvD4 where its stimulation of macrophage
phagocytosis was inhibited by cholera toxin (which targets Gs alpha subunits) but not by
pertussis toxin (which targets Gi/o alpha subunits).[7]

Below are diagrams illustrating the proposed signaling pathway for RvD4 and the known
pathways for candidate receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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